4-Acetyl-L-phenylalanine
Overview
Description
4-Acetyl-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that acetylated amino acids like 4-acetyl-l-phenylalanine can interact with various enzymes and transporters in the cell .
Mode of Action
It has been suggested that acetylation of amino acids can switch their uptake into cells from the l-type amino acid transporter (lat1) used by the parent amino acid to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters can potentially alter the intracellular concentrations of these amino acids and their metabolites, thereby influencing various cellular processes .
Biochemical Pathways
It is known that phenylalanine, the parent amino acid of this compound, is involved in several important biochemical pathways, including the synthesis of proteins and other bioactive molecules . Acetylation of phenylalanine could potentially affect these pathways by altering the availability or activity of phenylalanine.
Pharmacokinetics
It is known that acetylated compounds often have different pharmacokinetic properties compared to their parent compounds . For example, acetylation can affect a compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .
Result of Action
It is known that acetylated amino acids can have various effects on cellular processes, potentially influencing cell growth, metabolism, and signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other amino acids or enzymes, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
4-Acetyl-L-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme peptidase M20 domain 1 (PM201D1), which may catalyze the direct condensation of fatty acids and L-phenylalanine to form long-chain N-acylphenylalanines .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that high levels of phenylalanine, such as this compound, can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the formation of phenylpyruvate, a key precursor for L-phenylalanine, through the action of enzymes such as threonine aldolase and threonine dehydratase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in engineered E. coli strains producing L-phenylalanine, the largest biomass increase rate and the highest production rate were seen at 16 hours and 24 hours of fermentation, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is part of the shikimate and L-phenylalanine branch pathways, which are key to the production of L-phenylalanine .
Properties
IUPAC Name |
(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSBHXZKWRIEIA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346627 | |
Record name | 4-Acetyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122555-04-8 | |
Record name | 4-Acetyl-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122555048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETYL-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61IJN1HNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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